3,6-Dichloro-4-methylpyridazine
Overview
Description
3,6-Dichloro-4-methylpyridazine (DMP) is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The molecular structure and properties of DMP have been studied using various spectroscopic techniques and theoretical calculations to understand its behavior and potential uses .
Synthesis Analysis
The synthesis of DMP and related compounds often involves multi-step reactions starting from basic raw materials such as citraconic anhydride. The process includes chlorination, substitution, and oxidation reactions to achieve the desired chloro-methylpyridazine structure. The synthesis of 3-chloro-4-methylpyridazine, a closely related compound, has been reported with a total product yield of 30%, indicating the feasibility of industrial production due to mild reaction conditions and readily available materials .
Molecular Structure Analysis
The molecular structure of DMP has been extensively analyzed using density functional theory (DFT) calculations. These studies provide insights into the harmony between theoretical and experimental values, including the HOMO-LUMO energy gap and global reactivity descriptors. Such analyses are crucial for understanding the stability and reactivity of the molecule .
Chemical Reactions Analysis
DMP and its derivatives participate in a variety of chemical reactions, which are essential for creating pharmacologically active compounds. For instance, the interaction of related intermediates with various reagents can lead to the formation of triazine and triazepine derivatives, which have shown potential anti-tumor activity . Additionally, the behavior of these compounds towards activated unsaturated compounds has been studied, leading to the synthesis of novel heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of DMP have been characterized through spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-visible spectroscopy. These studies have provided detailed interpretations of the vibrational spectra and have helped in determining properties like electric dipole moment and hyperpolarizability, which are indicative of the non-linear optical behavior of the compound. NBO analysis has been used to analyze the stability of the molecule arising from hyperconjugative interactions and charge delocalization. Additionally, the charge density distribution and sites of chemical reactivity have been studied through electron density isosurface mapping with molecular electrostatic potential .
Scientific Research Applications
Vibrational Spectral Analysis and Molecular Structure
- 3,6-Dichloro-4-methylpyridazine (DMP) has been studied for its molecular structure and vibrational spectra using FT-IR and FT-Raman spectroscopic techniques. The density functional theory (DFT) method was employed to obtain detailed insights into its structure and vibrational characteristics. Such studies are crucial for understanding the molecular behavior and potential applications of DMP in various fields (Prabavathi, Nayaki, & Reddy, 2015).
Synthesis and Industrial Application
- Research on the synthesis of 3,6-Dichloro-4-methylpyridazine's derivatives, such as 3-chloro-4-methylpyridazine, highlights its importance as an intermediate in the production of pesticides and antiviral drugs. This synthesis, involving steps like chlorination and substitution reactions, demonstrates the compound's industrial relevance and potential for large-scale production (Shao-juan, 2012).
Novel Compounds and Receptor Binding Studies
- A study explored the synthesis of a tricyclic heterocyclic system derived from 6-hydroxy-2-methylpyridazin-3-one, which led to the creation of compounds with significant binding potency towards alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes. This research underlines the potential of 3,6-Dichloro-4-methylpyridazine derivatives in developing novel pharmacological agents (Barlocco et al., 1999).
NMR Studies and Chemical Reactivity
- NMR spectroscopic studies, including (13)C and (1)H NMR, have been conducted on DMP and its derivatives to understand their chemical shifts and structural properties. Such studies are essential for determining the chemical reactivity and properties of these molecules, which can be crucial for their application in various scientific fields (Prabavathi, Nayaki, & Reddy, 2015).
Potential in Corrosion Inhibition
- Compounds derived from 3,6-Dichloro-4-methylpyridazine have been investigated for their role in corrosion inhibition, particularly in steel. The study of such compounds in 0.5 M H2SO4 solution revealed significant inhibitory action, making them potential candidates for applications in materials science and engineering (Bouklah et al., 2006).
Safety And Hazards
3,6-Dichloro-4-methylpyridazine may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
3,6-dichloro-4-methylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYHWGZNGMXQEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172560 | |
Record name | 3,6-Dichloro-4-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-4-methylpyridazine | |
CAS RN |
19064-64-3 | |
Record name | 3,6-Dichloro-4-methylpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19064-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dichloro-4-methylpyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dichloro-4-methylpyridazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Dichloro-4-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dichloro-4-methylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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